ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate
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Overview
Description
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate is a chemical compound characterized by its unique structure, which includes an ethyl ester group and a dichlorophenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate typically involves the reaction of (2S)-2-aminopropanoic acid with 3,5-dichloroaniline in the presence of an esterifying agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Protection of the amino group: Using a protecting group to prevent unwanted reactions.
Coupling reaction: Reacting the protected amino acid with 3,5-dichloroaniline.
Deprotection: Removing the protecting group to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate can be compared with other similar compounds, such as:
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]acetate: Similar structure but with an acetate group instead of a propanoate group.
Properties
Molecular Formula |
C11H13Cl2NO2 |
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Molecular Weight |
262.13 g/mol |
IUPAC Name |
ethyl (2S)-2-(3,5-dichloroanilino)propanoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-3-16-11(15)7(2)14-10-5-8(12)4-9(13)6-10/h4-7,14H,3H2,1-2H3/t7-/m0/s1 |
InChI Key |
SQGCTFGYSYZWMQ-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC1=CC(=CC(=C1)Cl)Cl |
Canonical SMILES |
CCOC(=O)C(C)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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